![molecular formula C6H10N2 B14918609 Bicyclo[1.1.1]pentane-1-carboxamidine](/img/structure/B14918609.png)
Bicyclo[1.1.1]pentane-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentane-1-carboxamidine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-carboxamidine typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the direct addition of [1.1.1]propellane with semicarbazides in the presence of iron (II) phthalocyanine and tert-butyl hydroperoxide, yielding bicyclo[1.1.1]pentane carboxamides . Another approach involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or radical/nucleophilic addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives often relies on scalable methods such as photoredox catalysis and radical reactions. These methods allow for the efficient and large-scale synthesis of bicyclo[1.1.1]pentane derivatives with various functional groups .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using common oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, such as carboxamides, ketones, and halogenated compounds .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carboxamidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carboxamidine involves its interaction with specific molecular targets and pathways. As a bioisostere, it mimics the geometry and electronic properties of benzene rings, allowing it to interact with biological targets in a similar manner. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biological processes .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxamidine can be compared with other similar compounds, such as:
Cubanes: Another class of rigid, three-dimensional structures with unique properties.
Higher Bicycloalkanes: Compounds with larger bicyclic frameworks that offer different steric and electronic properties.
Uniqueness
The uniqueness of this compound lies in its ability to provide a three-dimensional, saturated structure that can enhance the solubility, potency, and metabolic stability of drug candidates. This makes it a valuable tool in drug discovery and materials science .
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-carboximidamide |
InChI |
InChI=1S/C6H10N2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H3,7,8) |
InChI Key |
UREYFWPBQWECPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


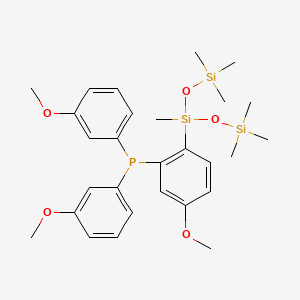
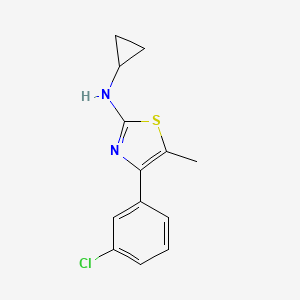
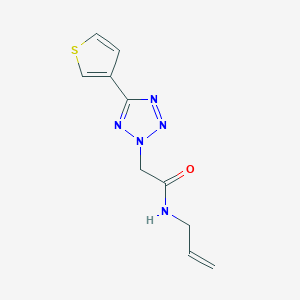
![(3aR,5S,7aS)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14918537.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-nitrobenzamide](/img/structure/B14918544.png)
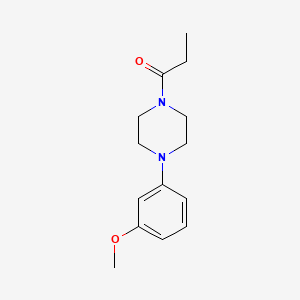
![N-(4-{(1Z)-1-[2-(cyclopentylcarbonyl)hydrazinylidene]ethyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B14918560.png)

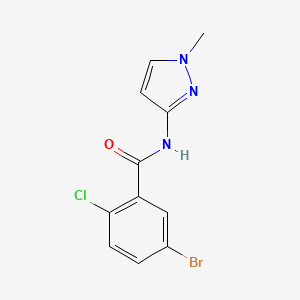
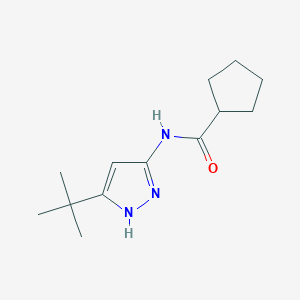
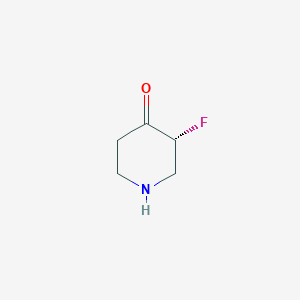
![3-[(2-Amino-benzoyl)-hydrazono]-N-(9-ethyl-9H-carbazol-3-yl)-butyramide](/img/structure/B14918603.png)
![methyl 4-{(Z)-[2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B14918613.png)

